molecular formula C19H23N3O3S B4715737 N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide

N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4715737
M. Wt: 373.5 g/mol
InChI Key: ASPANSDVWPLBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide, also known as NSC-724998, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment.

Mechanism of Action

N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide is believed to exert its anti-cancer effects through the inhibition of the protein kinase CK2. CK2 is a key regulator of several cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting CK2, this compound can disrupt these cellular processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to inhibit the growth of bacteria and fungi, suggesting potential use as an antimicrobial agent. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide is its specificity for CK2, which reduces the risk of off-target effects. Additionally, this compound has been shown to have minimal toxicity in normal cells, suggesting a favorable safety profile. One limitation of this compound is its relatively low solubility, which may limit its use in certain experimental settings.

Future Directions

Several future directions for N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide research include:
1. Further investigation of its anti-cancer effects in different types of cancer.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Exploration of its potential use as an antimicrobial agent.
4. Investigation of its anti-inflammatory effects and potential use in the treatment of inflammatory diseases.
5. Development of more soluble analogs for improved experimental use.
In conclusion, this compound is a promising chemical compound with potential use in cancer treatment, antimicrobial therapy, and treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer treatment. Several studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells.

properties

IUPAC Name

N-[3-(2,3-dihydroindol-1-yl)propyl]-4-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-26(24,25)21-17-9-7-16(8-10-17)19(23)20-12-4-13-22-14-11-15-5-2-3-6-18(15)22/h2-3,5-10,21H,4,11-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPANSDVWPLBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCCN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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